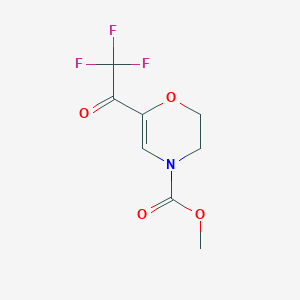

![molecular formula C11H19NO B2887759 N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide CAS No. 1537509-88-8](/img/structure/B2887759.png)

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide, also known as TMC-95A, is a potent inhibitor of the enzyme sterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. TMC-95A has been extensively studied for its potential as an antifungal agent and has shown promising results.

Aplicaciones Científicas De Investigación

Anticonvulsant and Neurotoxicity Research

N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) and its metabolite have been studied for their anticonvulsant activity in rodent models of human epilepsy. Research efforts focused on evaluating their potential to induce neural tube defects (NTDs) and neurotoxicity, highlighting their significance in understanding epilepsy treatment mechanisms and associated risks (Isoherranen et al., 2002).

Solvent Interactions and Chemical Properties

The enthalpies of solution of tetramethyl-bis-urea (Mebicarum) in various solvents were measured, providing insights into the chemical properties and interactions of similar compounds. This research contributes to understanding the solvation and potential applications of N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide in different chemical environments (Ivanov et al., 2007).

Heterocyclic Enamides Chemistry

The study of heterocyclic enamides, including reactions with nucleophilic and electrophilic reagents, is crucial for developing new synthetic routes and understanding the reactivity of compounds like N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide. These findings help expand the toolbox for synthesizing novel compounds with potential pharmacological applications (Reznikov et al., 1988).

Fungicidal Activity

Research into exocyclic enamides, such as 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, demonstrates their potential in developing new fungicides. Some compounds exhibited significant in vitro fungicidal activity against P. oryzae, suggesting applications of N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide derivatives in agriculture and fungicide development (Tian et al., 2015).

Propiedades

IUPAC Name |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-6-9(13)12-7-8-10(2,3)11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMGGIGFQOZJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)CNC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2887682.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2887688.png)

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)